molecular formula C13H24N4S B4619386 N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No. B4619386
M. Wt: 268.42 g/mol
InChI Key: ABDAATMPSGBUCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, typically involves the reaction of amine derivatives with isothiocyanates. For instance, one-pot synthesis methods have been developed to prepare thiourea derivatives containing pyrazole rings, which are synthesized by reacting amino-pyrazole derivatives with acylisothiocyanates generated in situ from potassium thiocyanate and different acyl chlorides (Xiao‐Hong Zhang et al., 2011).

Molecular Structure Analysis

The crystal structure of thiourea derivatives can be elucidated through single crystal X-ray diffraction studies. These analyses reveal the arrangement of the molecules and the intermolecular interactions within the crystal lattice. For example, the crystal structure analysis of N-benzoyl-N‘-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]thiourea, a compound structurally related to the one of interest, provides insight into its molecular conformation and bonding patterns (Xiao‐Hong Zhang et al., 2011).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, exploiting the reactivity of the thiourea moiety. They can serve as catalysts in Knoevenagel condensations of pyrazole derivatives, highlighting their utility in facilitating bond formation between carbon atoms in organic synthesis (Jian-ping Li et al., 2011). Additionally, these compounds can participate in cycloaddition reactions, offering pathways to synthesize complex heterocyclic structures (O. Tsuge et al., 2000).

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Research has focused on designing and synthesizing new pyrazole thiourea chimeric derivatives, where the structural confirmation was achieved through NMR and IR spectra. These derivatives, particularly the N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea compound, showed significant apoptotic effects in human cancer cells. The study highlighted that these compounds could induce apoptosis by increasing the expression of tumor necrosis factor receptors, down-modulating pro-caspase 3 levels, and reducing the levels of apoptosis inhibitory proteins, suggesting their potential as anti-cancer drugs (Nițulescu et al., 2015).

Antimicrobial Screening

Another significant application involves the synthesis of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives through the addition of various substituted anilines to 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate. These derivatives were characterized by spectroscopic data and evaluated for their antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Nițulescu et al., 2010).

Anticancer Activity

Further investigations into the anticancer activities of acyl thiourea derivatives containing the pyrazole ring revealed significant toxicity against human colon, liver, and leukemia cancer cell lines. These studies indicated that the novel pyrazolyl acyl thioureas have a considerable potential for cancer treatment, necessitating further exploration in animal models of cancer (Koca et al., 2013).

properties

IUPAC Name

3-butyl-1-methyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4S/c1-6-7-8-14-13(18)16(4)9-12-10(2)15-17(5)11(12)3/h6-9H2,1-5H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDAATMPSGBUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N(C)CC1=C(N(N=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
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N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Reactant of Route 3
N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Reactant of Route 4
N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Reactant of Route 5
N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Reactant of Route 6
N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

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